

YX-2-107: A Technical Guide to its Effects on Cell Cycle Progression

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Compound of Interest

Compound Name: YX-2-107
Cat. No.: B10821831

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Abstract

YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) that has demonstrated significant effects on cell cycle progression, primarily in the context of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL). This document provides a comprehensive technical overview of the mechanism of action of **YX-2-107**, focusing on its impact on the cell cycle. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is frequently observed in various malignancies. **YX-2-107** is a novel therapeutic agent designed to selectively target and degrade Cyclin-Dependent Kinase 6 (CDK6), a crucial driver of cell cycle progression, particularly in hematological malignancies like Ph+ ALL.^{[1][2]} This guide delves into the core effects of **YX-2-107** on the cell cycle, providing researchers and drug development professionals with the essential technical details to understand and potentially utilize this compound in their work.

Mechanism of Action: Targeting CDK6 for Degradation

YX-2-107 functions as a PROTAC, a bifunctional molecule that co-opts the cell's natural protein disposal system to eliminate specific target proteins.[3] It achieves this by simultaneously binding to CDK6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[3] This targeted degradation of CDK6 disrupts the normal progression of the cell cycle.

The primary mechanism by which **YX-2-107** affects the cell cycle is through the inhibition of S-phase entry.[4][5][6] This is a direct consequence of CDK6 degradation, which leads to two key downstream events:

- **Inhibition of Retinoblastoma (RB) Phosphorylation:** CDK6, in complex with Cyclin D, phosphorylates the RB protein. Phosphorylated RB (pRb) releases the E2F transcription factor, which is essential for the transcription of genes required for S-phase entry. By degrading CDK6, **YX-2-107** prevents RB phosphorylation, thereby keeping E2F in an inactive state and blocking the G1/S transition.[4][5][6]
- **Inhibition of FOXM1 Expression:** Forkhead Box M1 (FOXM1) is another critical transcription factor that regulates the expression of genes involved in the G2/M phase of the cell cycle. The expression of FOXM1 is, in part, regulated by the CDK4/6-RB-E2F pathway. By disrupting this pathway, **YX-2-107** leads to a downstream reduction in FOXM1 expression.[4][5][6]

Data Presentation: Quantitative Effects on Cell Cycle Progression

The following tables summarize the quantitative data on the effect of **YX-2-107** on cell cycle distribution and protein expression in Ph+ ALL cell lines.

Table 1: Effect of **YX-2-107** on Cell Cycle Distribution in Ph+ ALL Cell Lines

Cell Line	Treatment	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)	Reference
BV173	Control (Vehicle)	45.2	41.5	13.3	[4]
YX-2-107 (2000 nM, 48h)	68.7	18.9	12.4	[4]	
SUP-B15	Control (Vehicle)	50.1	38.2	11.7	[4]
YX-2-107 (2000 nM, 48h)	72.3	15.5	12.2	[4]	

Table 2: Effect of **YX-2-107** on Protein Expression and Phosphorylation in Ph+ ALL Cell Lines

Cell Line	Treatment	CDK6 Degradation (%)	pRb (Ser807/811) Reduction (%)	FOXM1 Reduction (%)	Reference
BV173	YX-2-107 (2000 nM, 72h)	>90	Significant	Significant	[4][5]
SUP-B15	YX-2-107 (2000 nM, 72h)	>90	Significant	Significant	[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Drug Treatment

- Cell Lines: Ph+ ALL cell lines BV173 and SUP-B15 were used.[4]

- **Culture Conditions:** Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.^[4]
- **Drug Treatment:** **YX-2-107** was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution was diluted in culture medium to the final desired concentration (e.g., 2000 nM). Control cells were treated with an equivalent volume of DMSO.^[4]^[5]

Cell Cycle Analysis by Flow Cytometry

- **Cell Preparation:** After treatment with **YX-2-107** or vehicle for the indicated time (e.g., 48 hours), cells were harvested by centrifugation.
- **Fixation:** The cell pellet was washed with phosphate-buffered saline (PBS) and then fixed in ice-cold 70% ethanol while vortexing. Cells were incubated at -20°C for at least 2 hours.^[4]
- **Staining:** The fixed cells were washed with PBS to remove the ethanol. The cell pellet was then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent the staining of RNA.^[4]
- **Flow Cytometry:** The stained cells were analyzed on a flow cytometer. The DNA content was measured by detecting the fluorescence of PI. The data was then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.^[4]

Western Blot Analysis

- **Protein Extraction:** Following drug treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
- **Protein Quantification:** The protein concentration of the lysates was determined using a BCA protein assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a

polyvinylidene difluoride (PVDF) membrane.

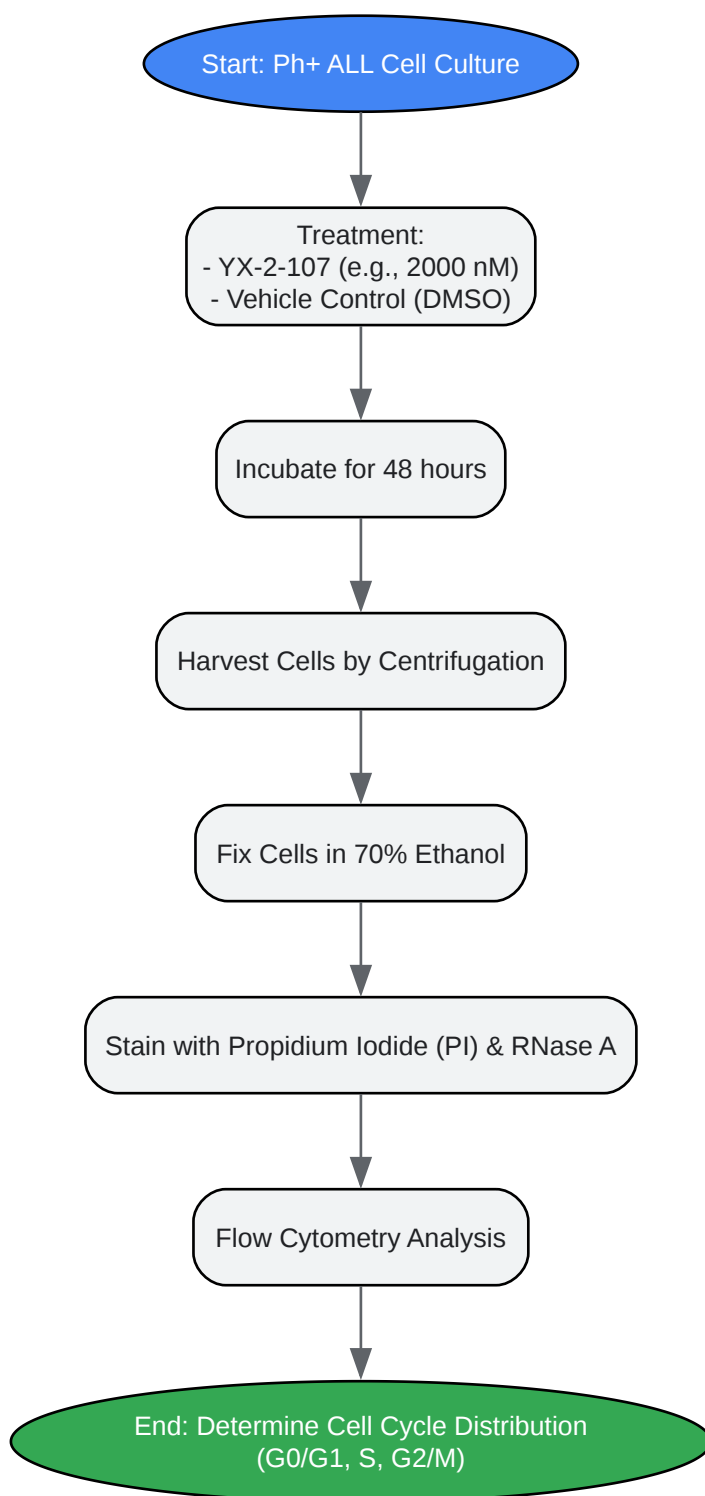
- Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane was then incubated with primary antibodies specific for CDK6, phospho-RB (Ser807/811), FOXM1, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.^[4]

Mandatory Visualizations

Signaling Pathway of YX-2-107 in Cell Cycle Regulation

Caption: Signaling pathway of YX-2-107 leading to S-phase arrest.

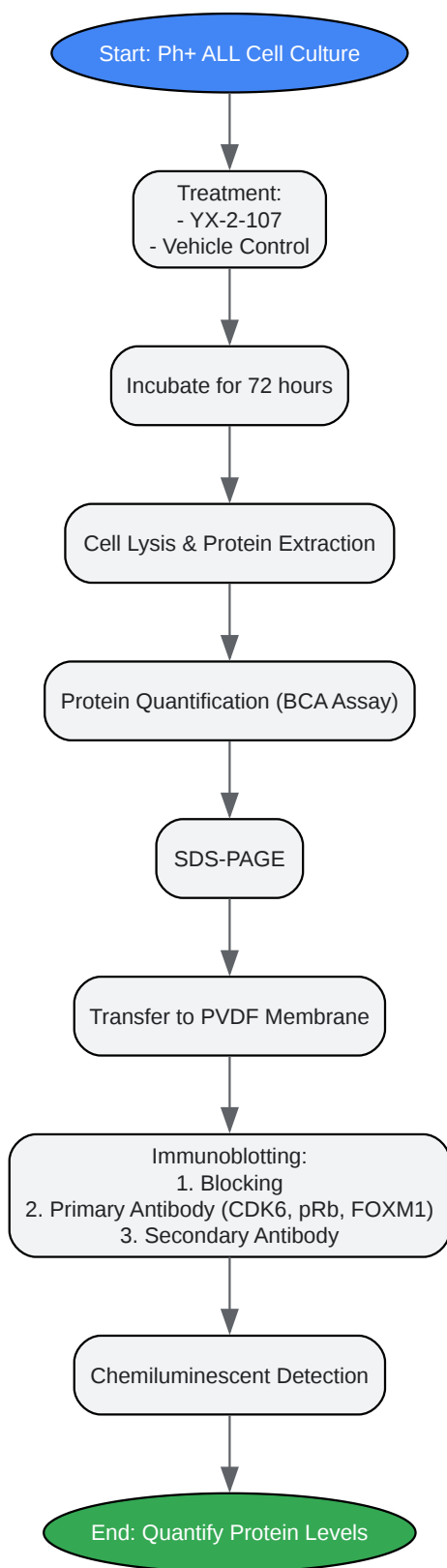
Experimental Workflow for Cell Cycle Analysis



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Caption: Experimental workflow for analyzing cell cycle distribution.

Experimental Workflow for Western Blot Analysis



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